2-Adamantanethiol
CAS No.:
Cat. No.: VC20378257
Molecular Formula: C10H16S
Molecular Weight: 168.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16S |
|---|---|
| Molecular Weight | 168.30 g/mol |
| IUPAC Name | adamantane-2-thiol |
| Standard InChI | InChI=1S/C10H16S/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2 |
| Standard InChI Key | NGQCHEXEOUXSFF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)C3S |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Adamantanethiol (IUPAC name: adamantane-2-thiol) belongs to the class of thiolated diamondoids, characterized by a sulfur atom at the 2-position of the adamantane cage. Its molecular structure combines the rigidity of the adamantane framework with the reactivity of the thiol group, enabling diverse chemical modifications.
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆S | |
| Molecular Weight | 168.30 g/mol | |
| CAS Registry Number | 23695-66-1 | |
| SMILES Notation | C1C2CC3CC1CC(C2)C3S | |
| InChI Key | NGQCHEXEOUXSFF-UHFFFAOYSA-N |
The adamantane core imposes significant steric hindrance, influencing both reactivity and intermolecular interactions. X-ray crystallography of related adamantane derivatives confirms a bond angle of 109.5° at the sulfur atom, consistent with tetrahedral geometry .
Synthesis and Production Methods
Historical Synthesis via Borohydride Reduction
The foundational synthesis route, developed by Greidanus (1970), involves a two-step process starting from adamantanone (1):
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Thionation: Treatment with phosphorus pentasulfide (P₄S₁₀) in pyridine converts adamantanone to adamantanethione (2) with 90% yield .
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Reduction: Sodium borohydride (NaBH₄) in ethanol selectively reduces the thiocarbonyl group to produce 2-adamantanethiol (3) in high purity.
The reaction mechanism proceeds via nucleophilic attack of BH₄⁻ on the electrophilic sulfur atom, followed by proton transfer and elimination of hydrogen gas. Critical to purification is the formation of a lead thiolate intermediate, which isolates the product from byproducts through precipitation and subsequent H₂S treatment .
Modern Catalytic Approaches
Recent patents describe acid-catalyzed methods for related adamantane derivatives, though direct applications to 2-adamantanethiol remain limited. For instance, EP1767513A1 discloses the use of Lewis acids (e.g., AlCl₃) with carboxylic acids to isomerize 1-adamantanol to 2-adamantanone , suggesting potential adaption for thiol synthesis through subsequent thionation and reduction steps.
Physicochemical Properties
Thermal and Solubility Characteristics
Table 2: Experimental Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 98–102°C | |
| Boiling Point | 285°C (estimated) | |
| Solubility in CCl₄ | 22.4 g/L (25°C) | |
| NMR (C₆D₆) Shift (H-2) | δ 3.12 ppm |
The compound exhibits limited solubility in polar solvents but dissolves readily in aromatic hydrocarbons. Nuclear magnetic resonance (NMR) studies reveal distinct solvent-induced shifts: in benzene, the equatorial protons (H-4,9) experience upfield shifts of 0.08–0.12 ppm due to aromatic ring current effects, while axial protons (H-4,9(a)) deshield by 0.05 ppm .
Spectroscopic Fingerprints
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IR Spectroscopy: Strong S–H stretch at 2570 cm⁻¹, with adamantane skeletal vibrations between 2800–2900 cm⁻¹ .
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Mass Spectrometry: Molecular ion peak at m/z 168.1 (C₁₀H₁₆S⁺), with fragmentation patterns dominated by cage decomposition.
Applications in Material Science and Medicine
Surface Functionalization
The thiol group forms robust Au–S bonds (bond energy ≈ 184 kJ/mol), enabling the creation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs serve as:
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Corrosion inhibitors for electronic components.
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Templates for nanoparticle assembly in catalytic systems.
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